molecular formula C24H22N2O5 B6042531 10-butyl-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

10-butyl-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No. B6042531
M. Wt: 418.4 g/mol
InChI Key: LHPFGKLNGNDAHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-butyl-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological agent. The compound has been synthesized using various methods and has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of 10-butyl-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines and prostaglandins. It may also work by inhibiting the activity of enzymes involved in the production of amyloid beta, which is believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
10-butyl-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of tumor cells in vitro. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 10-butyl-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one in lab experiments is its potential as a pharmacological agent for the treatment of various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 10-butyl-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one. One direction is to further investigate its mechanism of action to optimize its use as a pharmacological agent. Another direction is to study its potential as a treatment for other diseases, such as cancer and neurodegenerative diseases. Additionally, the development of new synthesis methods for 10-butyl-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one may improve its availability for scientific research.

Synthesis Methods

The synthesis of 10-butyl-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has been achieved through various methods. One of the most commonly used methods is the reaction of 4-methylphenol with 4-chlorobutyryl chloride to form 4-methylphenyl 4-chlorobutyrate. This intermediate is then reacted with 2-nitroaniline to form 10-butyl-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one.

Scientific Research Applications

10-butyl-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has shown potential as a pharmacological agent in scientific research applications. The compound has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. It has also been investigated for its potential as a treatment for Alzheimer's disease.

properties

IUPAC Name

5-butyl-7-(4-methylphenoxy)-9-nitrobenzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-3-4-13-25-19-7-5-6-8-20(19)31-22-15-17(26(28)29)14-21(23(22)24(25)27)30-18-11-9-16(2)10-12-18/h5-12,14-15H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPFGKLNGNDAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2OC3=C(C1=O)C(=CC(=C3)[N+](=O)[O-])OC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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